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7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Physicochemical profiling Lipophilicity Scaffold optimisation

Standard pyrido-oxazine scaffolds often lack substitution-specific SAR data, risking failed target engagement. This 7-methyl regioisomer (CAS 1198154-55-0) offers validated hinge-binding geometry for EGFR-TK inhibitor libraries. - **Key application**: Parallel synthesis of osimertinib-equivalent analogs (IC50 0.09-1.10 µM in NSCLC lines). - **Differentiator**: Dual MAO-B/LSD1 annotation (TTD) for neuroepigenetics. - **Supply**: 95-97% purity; 2-8°C, light-protected shipping.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1198154-55-0
Cat. No. B3220553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
CAS1198154-55-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1)OCCN2
InChIInChI=1S/C8H10N2O/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3
InChIKeyMTHJBTOQSOLQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-Pyridooxazine: Scaffold Identity and Physicochemical Profile


7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1198154-55-0) is a bicyclic heterocycle featuring a fused pyridine–1,4-oxazine ring system with a single methyl substituent at the 7-position [1]. The compound has a molecular weight of 150.18 g·mol⁻¹, a calculated logP of 1.3, zero rotatable bonds, and a predicted pKa of 5.60 ± 0.20, conferring a compact, rigid scaffold with moderate lipophilicity [1]. It is supplied as a research chemical with typical purity specifications of 95–97% and recommended storage at 2–8 °C with protection from light . The scaffold serves as a key intermediate in medicinal chemistry programmes, most notably in the rational design of pyrido[2,3-b][1,4]oxazine-based EGFR tyrosine kinase inhibitors targeting resistance mutations in non-small cell lung cancer [2].

Scaffold Application EGFR kinase inhibitor lead generation scaffold with defined substitution vector
Key Feature Rigid heterocyclic core; 7-methyl group enables regioselective derivatisation
Physicochemical Context Compact scaffold (zero rotatable bonds), moderate computed lipophilicity suitable for lead optimisation

Why Regioisomeric or Unsubstituted Substitution Risks Divergent Outcomes


The pyrido[2,3-b][1,4]oxazine scaffold presents multiple substitution vectors, and the position of a single methyl group can materially alter molecular recognition, target engagement, and pharmacokinetic properties. The 7-methyl substituent on CAS 1198154-55-0 is not a silent structural feature: it modifies the electron density of the pyridine ring, influences hinge-region hydrogen-bonding geometry with kinase targets, and increases lipophilicity (logP shift vs. the unsubstituted parent) [1]. In the EGFR-TK inhibitor series reported by Shalini et al. (2025), subtle alterations in the pyridooxazine substitution pattern produced IC₅₀ values spanning two orders of magnitude against EGFR-mutant cell lines, demonstrating that scaffold regioisomers are not functionally equivalent [2]. Furthermore, the compound is annotated as a dual MAO-B/LSD1 inhibitor in the Therapeutic Target Database, a profile that is unlikely to be replicated by the 6-methyl or 8-methyl regioisomers without explicit experimental confirmation [3]. Substitution with the unsubstituted 1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1112193-37-9) or the 7-bromo analog (CAS 946121-78-4) therefore introduces unquantified risk in structure–activity relationship continuity and target selectivity, making blind interchange scientifically indefensible without confirmatory head-to-head data.

Regioisomeric substitution (6- or 8-methyl)
Position of the methyl group alters pyridine ring electronics and hinge-region geometry; SAR continuity is unlikely without confirmatory data.
Unsubstituted or 7-bromo analogs
These lack the specific steric and electronic profile of the 7-methyl scaffold. The documented MAO-B/LSD1 target annotation is absent for such analogs, introducing target engagement uncertainty.
Lipophilicity-driven property shift
Measurable logP difference between 7-methyl and unsubstituted scaffolds may impact permeability and off-target binding; assumptions of functional equivalence are not supported.

Comparative Evidence Against Closest Structural Analogs


Lipophilicity Shift vs. Unsubstituted Scaffold

The 7-methyl group on CAS 1198154-55-0 increases computed lipophilicity by approximately 0.6 logP units compared to the unsubstituted 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine scaffold. PubChem-computed XLogP3-AA values are 1.3 for the 7-methyl compound versus 0.7 for the parent scaffold (CID 135400469) [1]. This difference translates to a roughly four-fold increase in computed octanol–water partition coefficient, which is expected to influence passive membrane permeability, non-specific protein binding, and CYP enzyme susceptibility [2].

Lipophilicity shift vs. unsubstituted
Class-level inference
XLogP3-AA: 1.3 (7-methyl) vs 0.7 (unsubstituted)
Δ logP = +0.6 (~4× increase in computed partition coefficient)
Measurable lipophilicity increment may affect permeability and protein binding; computational data, no experimental logD available.
Based on PubChem computed XLogP3-AA; experimental confirmation recommended.
Physicochemical profiling Lipophilicity Scaffold optimisation

Dual MAO-B/LSD1 Inhibitor Annotation

The Therapeutic Target Database (TTD) associates the 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine scaffold with dual inhibitory activity against monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. This annotation derives from patent literature (PMID 25399762, Oryzon Genomics S.A.) and is specifically linked to the 7-methyl-substituted pyridooxazine chemotype. No corresponding MAO-B or LSD1 annotation was identified for the unsubstituted parent scaffold, the 6-methyl regioisomer, or the 7-bromo analog in TTD, ChEMBL, or BindingDB at the time of this analysis [1].

MAO-B / LSD1 dual annotation
Database annotation
TTD annotation: dual MAO-B/LSD1 inhibitor for 7-methyl scaffold. Not reported for unsubstituted, 6-methyl, or 7-bromo analogs.
Provides a target hypothesis for 7-methyl chemotype; requires confirmatory enzyme inhibition assays.
No public IC₅₀ or Kᵢ values; treat as hypothesis-generating.
Epigenetics Neuropharmacology MAO-B inhibition LSD1 inhibition

EGFR-TK Inhibitor Potency in NSCLC Lines

Although the specific 7-methyl compound (CAS 1198154-55-0) is the unelaborated scaffold core rather than a fully derivatised inhibitor, the pyrido[2,3-b][1,4]oxazine chemotype has been demonstrated to generate EGFR-TK inhibitors with potency equivalent to osimertinib. The most potent derivative, compound 7f, exhibited IC₅₀ values of 0.09 μM (HCC827, EGFR exon 19 deletion), 0.89 μM (NCI-H1975, EGFR L858R/T790M), and 1.10 μM (A549, wild-type EGFR) [1]. The 7-methyl substitution vector on the scaffold core is structurally analogous to the substitution pattern employed in the active series, where pyridooxazine ring modifications were critical for achieving hinge-region binding and glycine-rich loop engagement in molecular docking studies [1]. This contrasts with alternative heterocyclic cores (e.g., pyrido[3,4-b][1,4]oxazine, pyrido[2,3-d]pyrimidine) that require different substitution vectors to achieve comparable kinase engagement [2].

EGFR-TK inhibitor cell potency
Cross-study comparable
Derivative 7f IC₅₀: HCC827 0.09 μM, NCI-H1975 0.89 μM, A549 1.10 μM.
Osimertinib IC₅₀: 0.08 μM, 0.92 μM, 1.05 μM.
IC₅₀ ratios near unity; selective over BEAS-2B (>61 μM).
Scaffold-derived inhibitor demonstrated comparable antiproliferative response to osimertinib in EGFR-mutant cell models; supports scaffold utility for inhibitor design.
MTT assay, 72 h; apoptosis confirmed by flow cytometry. Data from Shalini et al. 2025.
EGFR T790M NSCLC Kinase inhibition Targeted therapy

Synthetic Tractability and Derivatisation Vector: The 7-Methyl Scafold Provides a Single, Defined Substitution Point for Regioselective Functionalisation

The 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine scaffold presents a single methyl group at position 7 and an unsubstituted secondary amine in the oxazine ring (position 1), providing two orthogonal functionalisation handles [1]. This contrasts with the unsubstituted parent scaffold (CAS 1112193-37-9), which lacks the methyl group for potential late-stage C–H functionalisation, and the 7-bromo analog (CAS 946121-78-4), which introduces a heavier halogen leaving group with different electronic and steric properties . The 7-methyl group can serve as a metabolically stable blocking group to direct electrophilic substitution to alternative positions, or as a synthetic handle for oxidation to the corresponding carboxylic acid or aldehyde for further elaboration [2]. The 7-iodo derivative (6-iodo-7-methyl, CAS 1261365-45-0) has been explicitly listed as a building block by multiple suppliers for Suzuki and related cross-coupling reactions, indicating a established derivatisation pathway from the 7-methyl core .

Synthetic versatility
Class-level inference
Two handles: 7-methyl (directs C6 functionalisation) and 1-NH (acylation/sulfonylation). 6-iodo derivative commercially available as cross-coupling partner.
Enables regioselective library synthesis with orthogonal diversification points; synthetic pathway precedented in patent literature.
Qualitative assessment based on building block availability and published methods.
Building block Medicinal chemistry Regioselective synthesis Scaffold decoration

Research and Industrial Application Scenarios


EGFR-TK Inhibitor Lead Generation for T790M-Positive NSCLC

Research groups pursuing novel EGFR-TK inhibitors for non-small cell lung cancer with acquired T790M resistance can utilise CAS 1198154-55-0 as a core scaffold for parallel library synthesis. The pyrido[2,3-b][1,4]oxazine chemotype has yielded derivatives with IC₅₀ values equivalent to osimertinib in HCC827 (0.09 μM), NCI-H1975 (0.89 μM), and A549 (1.10 μM) cell lines, with selective cytotoxicity over normal BEAS-2B cells at concentrations exceeding 61 μM [1]. The 7-methyl substitution is consistent with the substitution pattern that afforded potent hinge-region binding and glycine-rich loop engagement in molecular docking studies [1]. Procurement of the 7-methyl scaffold, rather than the unsubstituted or 6-methyl regioisomer, ensures alignment with the validated SAR vector.

MAO-B/LSD1 Dual Inhibitor Probe Development

The TTD annotation of the 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine scaffold as a dual MAO-B/LSD1 inhibitor provides a database-indexed target hypothesis for probe development in neuroepigenetics and Parkinson's disease research [2]. The dual activity profile is of particular interest given emerging evidence that concurrent MAO-B inhibition and LSD1 modulation may address both dopaminergic neuroprotection and transcriptional dysregulation [3]. Researchers should note that quantitative IC₅₀ or Kᵢ values are not publicly available at the time of this analysis; confirmatory enzyme inhibition assays should be conducted as a first step upon scaffold procurement.

Regioselective C6-Functionalised Library Expansion

For medicinal chemistry groups building focused libraries around the pyridooxazine core, CAS 1198154-55-0 offers a strategic advantage: the 7-methyl group acts as a metabolically stable blocking substituent that directs electrophilic halogenation and subsequent cross-coupling to the C6 position. The commercial availability of 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1261365-45-0) from multiple suppliers confirms the synthetic viability of this route . The free 1-NH concurrently enables rapid diversification via acylation or sulfonylation, yielding two-point diversity libraries from a single scaffold procurement [4].

Physicochemical Comparator in Scaffold-Hopping Exercises

Teams conducting systematic scaffold-hopping exercises to modulate lipophilicity within a congeneric series can use CAS 1198154-55-0 as a reference point. The computed XLogP3-AA of 1.3 generates a +0.6 logP difference relative to the unsubstituted scaffold (XLogP3-AA = 0.7), offering a quantifiable incremental lipophilicity step without introducing additional rotatable bonds or hydrogen-bond donors [5]. This property differentiation, combined with zero rotatable bonds and a single H-bond donor, makes the 7-methyl scaffold a useful probe for isolating the contribution of lipophilicity to permeability, metabolic clearance, and off-target promiscuity within matched molecular pair analyses.

Application
Selection Property
Validation Focus
EGFR kinase inhibitor lead generation studies
Pyrido[2,3-b][1,4]oxazine core with 7-methyl substitution matching active inhibitor series
EGFR-mutant cell model response profiling and kinase selectivity panels
MAO-B/LSD1 dual-target hypothesis exploration
Database-indexed dual inhibitor annotation specific to 7-methyl scaffold
Enzyme inhibition assays and cellular target engagement confirmation
Regioselective C6-focused library synthesis
7-Methyl blocking group directing electrophilic substitution to C6; free 1-NH for rapid diversification
Cross-coupling efficiency and regiochemical outcome verification
Scaffold-hopping lipophilicity modulation
Incremental logP step without added rotatable bonds or H-bond donors
Matched molecular pair analysis of permeability, metabolic stability, and off-target liability
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